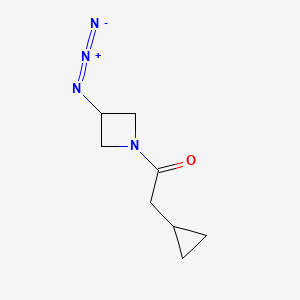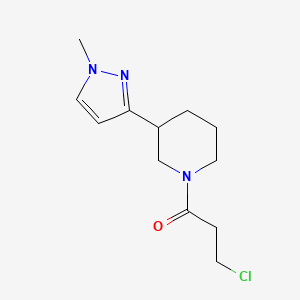
1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one, also known as AAZ-CPE, is an organic compound that has been widely studied in the scientific community due to its unique structure and potential applications. AAZ-CPE is a heterocyclic compound composed of a cyclopropyl ring, an azido group, and an azetidine ring. This compound was first synthesized in the lab in 2015 by a team of researchers at the University of Tokyo and has since been studied for its potential applications in various fields such as organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one is a compound of interest due to its unique chemical structure, which allows for various synthetic transformations and applications in chemical research. One application involves the synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions, leading to tricyclic triazole compounds. These compounds have demonstrated weak β-lactamase inhibitory properties, hinting at potential applications in combating antibiotic resistance (Davies & Pearson, 1981). Additionally, the synthesis and evaluation of azetidinone and thiazolidinone moieties linked to indole nucleus have shown antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, suggesting their utility in developing new therapeutic agents (Saundane & Walmik, 2013).
Antifungal and Antibacterial Agents
Compounds derived from 1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one have been explored for their potential as antifungal and antibacterial agents. For example, azetidinone and thiazolidinone derivatives have been tested for their activity against various microorganisms, with some showing excellent activity. This highlights the potential of these compounds in addressing the need for new antimicrobial agents in the face of rising resistance (Mistry & Desai, 2006).
Pharmacological Applications
The structural features of 1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one facilitate the synthesis of compounds with potential pharmacological applications. Research has focused on creating derivatives with antifungal properties, highlighting the compound's utility in developing new treatments for fungal infections. Notably, some derivatives have shown high activity against Candida spp. strains, demonstrating the compound's relevance in pharmaceutical research (Zambrano-Huerta et al., 2019).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-11-10-7-4-12(5-7)8(13)3-6-1-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZDANKLRJIBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476241.png)
![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476242.png)
![3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476244.png)
![2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1476245.png)
![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1476246.png)
![5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476248.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1476249.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine](/img/structure/B1476250.png)
![tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide](/img/structure/B1476254.png)
![tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine](/img/structure/B1476257.png)
![3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476260.png)

![3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1476263.png)
